(6-Bromo-5-methylpyridin-2-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(6-bromo-5-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 |
InChI Key |
IZHRFMNZOHANHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)Br |
Origin of Product |
United States |
The Strategic Importance of Halogenated Pyridine Scaffolds in Chemical Research
Halogenated pyridine (B92270) scaffolds are a cornerstone of modern medicinal and process chemistry. The pyridine ring, an isostere of benzene, is a privileged structure found in over 7,000 existing drug molecules of medicinal importance. nih.gov Its nitrogen atom imparts unique electronic properties, influences water solubility, and provides a key site for hydrogen bonding, which is crucial for molecular recognition in biological systems. sarchemlabs.com The introduction of a halogen atom, such as bromine, onto this scaffold dramatically enhances its synthetic utility.
The bromine substituent serves as a highly effective "synthetic handle." It is a key participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net This capability allows for the straightforward introduction of diverse aryl, alkyl, and amino groups, providing a rapid pathway to complex molecular architectures. The regioselectivity of these reactions is often well-controlled, making halogenated pyridines invaluable building blocks for constructing targeted molecules with precise substitution patterns. nih.gov This synthetic tractability has led to the incorporation of halogenated pyridine moieties into a multitude of compounds investigated for therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govsigmaaldrich.com
Pyridinemethanol Derivatives As Versatile Synthetic Intermediates
Pyridinemethanol derivatives are a class of compounds characterized by a hydroxymethyl group (-CH₂OH) attached to a pyridine (B92270) ring. This functional group imparts significant synthetic versatility, positioning these molecules as crucial intermediates in multi-step syntheses. google.com The primary alcohol of the pyridinemethanol moiety can undergo a variety of high-yielding transformations.
For instance, it can be readily oxidized under controlled conditions to form the corresponding pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid. These new functional groups open up further synthetic avenues, such as imine formation, Wittig reactions, or amide bond coupling. Furthermore, the hydroxyl group itself can be converted into an ether or ester, or it can be replaced by other functional groups through nucleophilic substitution reactions. This ability to be easily transformed into a range of other functionalities makes pyridinemethanol derivatives highly valuable for the systematic modification of a molecule's properties, a process central to drug discovery and materials science. researchgate.net
Scope and Academic Research Significance of 6 Bromo 5 Methylpyridin 2 Yl Methanol
Synthesis of the Substituted Pyridine Core
The pyridine ring is an electron-deficient heterocycle, making direct electrophilic substitution, such as bromination, challenging and often requiring harsh conditions. matanginicollege.ac.inacs.org Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. matanginicollege.ac.inquora.com When such reactions do occur, they typically proceed at the 3- and 5-positions. matanginicollege.ac.inquora.com
To achieve bromination at the 2- or 6-position, alternative strategies are often employed. One common method involves the bromination of pyridine-N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 2- and 4-positions. researchgate.net Subsequent removal of the N-oxide group yields the desired brominated pyridine. Another approach is the use of brominating agents like N-bromosuccinimide (NBS) under specific conditions. nih.govacs.org For instance, the bromination of certain activated pyridine derivatives can be achieved with high regioselectivity. nih.gov In some cases, direct bromination can be achieved under high temperatures, but this often leads to a mixture of products. researchgate.net Electrochemical methods have also been developed for the meta-bromination of pyridines by using directing groups. acs.org
A plausible route to this compound could start from 2-amino-5-methylpyridine. Diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source would yield 2-bromo-5-methylpyridine (B20793). researchgate.net
The introduction of a methyl group at the 5-position of the pyridine ring can be accomplished through various synthetic methods. One common approach is to start with a pre-functionalized pyridine that already contains the methyl group at the desired position, such as 3-methylpyridine (B133936) (β-picoline). Subsequent functionalization at other positions can then be carried out.
Alternatively, cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce a methyl group. mdpi.com This would involve the reaction of a brominated pyridine derivative with a methylboronic acid or its ester in the presence of a palladium catalyst. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used as a starting material for Suzuki cross-coupling reactions to synthesize various pyridine derivatives. mdpi.com
The final key transformation is the introduction of the hydroxymethyl group at the 2-position of the 6-bromo-5-methylpyridine core.
A powerful method for the functionalization of pyridine rings at the 2-position involves the use of organolithium intermediates. acs.orgacs.orgrsc.orgambeed.commasterorganicchemistry.com Treatment of a 2-halopyridine, such as 2-bromopyridine, with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures can lead to metal-halogen exchange or direct lithiation, respectively, to generate a 2-pyridyllithium (B95717) species. acs.org This highly reactive intermediate can then be trapped with an electrophile.
For the synthesis of this compound, starting from 2,6-dibromo-3-methylpyridine, selective lithiation at the 2-position followed by reaction with a formylating agent, such as dimethylformamide (DMF), would introduce a formyl group. researchgate.net Subsequent reduction of the resulting aldehyde using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the desired hydroxymethyl group. nih.govrsc.org
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Lithiation | 2,6-dibromo-3-methylpyridine, n-BuLi, THF, -78 °C | 6-bromo-5-methyl-2-lithiopyridine |
| 2 | Formylation | DMF | 6-bromo-5-methylpyridine-2-carbaldehyde |
| 3 | Reduction | NaBH₄, MeOH | This compound |
Besides the organolithium route, other methods for the hydroxymethylation of pyridine systems exist. Reductive hydroxymethylation using formaldehyde (B43269) in the presence of a metal catalyst has been reported for pyridine derivatives. nih.gov This process can involve the formation of a C-C bond in a single step. Another approach could involve the conversion of a carboxylic acid or ester at the 2-position to the corresponding alcohol. For instance, if methyl 6-bromo-5-methylpicolinate were available, its reduction would provide the target molecule. While not directly applicable to the 2-position in this specific case, the Vilsmeier-Haack reaction is a known method for the formylation of electron-rich aromatic and heterocyclic compounds, which could then be reduced. researchgate.net
Introduction of the Hydroxymethyl Moiety at Position 2
Analogous Synthetic Routes and Precedent Reactions from Related Pyridine Derivatives
Understanding the synthesis of this compound is enhanced by examining the established routes for structurally similar compounds. These precedents provide a framework for predicting and optimizing synthetic pathways.
(6-Bromo-2-pyridyl)methanol serves as a close structural analog, and its synthesis offers valuable insights. A common precursor for this analog is 2,6-dibromopyridine. One established method involves a metal-halogen exchange reaction on 2,6-dibromopyridine, followed by the introduction of a hydroxymethyl group. For instance, treatment with a strong base like n-butyllithium at low temperatures can selectively remove one bromine atom, creating a lithiated intermediate. This intermediate can then react with an electrophile such as formaldehyde to yield (6-bromo-2-pyridyl)methanol.
Another approach starts from 6-bromo-2-picoline, where the methyl group is oxidized to a hydroxymethyl group. This oxidation can be achieved using various reagents, though controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging.
Furthermore, the esterification of 6-bromo-2-pyridine carboxylic acid, followed by reduction, presents another viable pathway. A patent describes the esterification of 6-bromo-2-pyridine carboxylic acid with anhydrous methanol using p-toluenesulfonic acid as a catalyst to form 6-bromo-2-pyridine methyl formate (B1220265) google.com. This ester can then be reduced to the corresponding alcohol. This multi-step process, while longer, can offer high yields and purity. A similar strategy could be envisioned for the synthesis of this compound, starting from 6-bromo-5-methyl-2-pyridinecarboxylic acid.
Table 1: Comparison of Synthetic Precursors for (6-Bromo-2-pyridyl)methanol
| Precursor | Key Transformation | Reagents |
| 2,6-Dibromopyridine | Metal-Halogen Exchange & Formylation | n-Butyllithium, Formaldehyde |
| 6-Bromo-2-picoline | Methyl Group Oxidation | Oxidizing Agents |
| 6-Bromo-2-pyridine carboxylic acid | Esterification & Reduction | Methanol, p-toluenesulfonic acid; Reducing agent |
The synthetic strategies for other halogenated pyridinemethanols also provide a broader context. For instance, the synthesis of 2-halo-substituted pyridines can be achieved through the highly regioselective halogenation of pyridine N-oxides under mild conditions nih.gov. This method could potentially be adapted for the synthesis of precursors to halogenated pyridinemethanols.
The synthesis of 6-methyl-2-pyridyl methanol often starts from 2,6-dimethyl pyridine. One patented method involves a high-selectivity oxidation using tungsten oxide and hydrogen peroxide as catalysts in glacial acetic acid. This process introduces an acetyl group which then rearranges to form 6-methyl-2-pyridyl ethyl formate, followed by hydrolysis to yield the desired alcohol google.com. This demonstrates a route to functionalize a methyl group on the pyridine ring in the presence of another, which is relevant to the synthesis of this compound from a polysubstituted pyridine precursor.
The conversion of 2-bromomethyl pyridine to 2-pyridine methanol can be accomplished via nucleophilic substitution of the bromine atom with a formate anion, followed by hydrolysis researchgate.net. This highlights a method for introducing the hydroxymethyl group at a later stage of the synthesis.
Functional Group Interconversions and Derivatization of this compound
The reactivity of this compound allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The hydroxymethyl group is a versatile handle for further functionalization.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane would favor the formation of the aldehyde, (6-bromo-5-methylpyridin-2-yl)carbaldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the formation of 6-bromo-5-methyl-2-pyridinecarboxylic acid.
Halogenation: The hydroxyl group can be replaced by a halogen atom. For instance, treatment with thionyl chloride (SOCl2) would yield 2-(chloromethyl)-6-bromo-5-methylpyridine, while phosphorus tribromide (PBr3) would give 2-(bromomethyl)-6-bromo-5-methylpyridine. A procedure for the synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) from pyridine-2,6-diyldimethanol using 48% hydrobromic acid has been reported, which could be adapted for this transformation rsc.org.
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield (6-bromo-5-methylpyridin-2-yl)methyl acetate (B1210297).
Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.
The bromo substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions, particularly due to the electron-withdrawing nature of the pyridine nitrogen. The rate and feasibility of these reactions are influenced by the position of the substituent and the nature of the nucleophile.
Nucleophilic substitution on pyridines generally occurs at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization stackexchange.comwikipedia.org. In the case of this compound, the bromo group is at the 6-position (equivalent to the 2-position), making it a prime site for substitution.
Common nucleophiles used in these reactions include alkoxides, thiolates, and amines acs.org. For example, reacting this compound with sodium methoxide (B1231860) could potentially replace the bromo group with a methoxy (B1213986) group. However, the reactivity can be influenced by the other substituents on the ring. The methyl group at the 5-position may have a slight electronic effect on the reaction.
It is important to note that in some cases, the leaving group ability in nucleophilic aromatic substitution on pyridinium (B92312) ions does not follow the typical F > Cl ≈ Br > I trend, suggesting that the mechanism can be more complex than a simple rate-controlling addition of the nucleophile nih.gov.
Table 2: Functional Group Transformations of this compound
| Functional Group | Transformation | Reagent Example | Product Type |
| Hydroxymethyl | Oxidation (to aldehyde) | MnO2 | Aldehyde |
| Hydroxymethyl | Oxidation (to carboxylic acid) | KMnO4 | Carboxylic Acid |
| Hydroxymethyl | Halogenation | SOCl2 | Chloroalkane |
| Hydroxymethyl | Esterification | Acetic Anhydride | Ester |
| Hydroxymethyl | Etherification | NaH, Alkyl Halide | Ether |
| Bromo | Nucleophilic Aromatic Substitution | Sodium Methoxide | Methoxy-substituted pyridine |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom
The bromine atom on the this compound ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for their ability to form C-C and C-N bonds with high efficiency and selectivity. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. mdpi.com The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov For this compound, the bromine atom at the 6-position readily participates in this reaction.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)2 or using a stable Pd(0) source such as Pd(PPh3)4. nih.gov A base is required to activate the organoboron species, facilitating the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., Na2CO3, K2CO3) and phosphates (e.g., K3PO4). mdpi.comnih.gov
A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrates the utility of Suzuki coupling for this class of substrates. The reaction of the protected acetamide (B32628) derivative with various arylboronic acids using Pd(PPh3)4 as the catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent system afforded the corresponding biaryl products in moderate to good yields. nih.govmdpi.com This highlights the reaction's tolerance for other functional groups on the pyridine ring, suggesting that the hydroxymethyl group on the target compound would also be compatible. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with a Functionalized Bromo-methyl-pyridine Derivative
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | 80 |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | 83 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | 85 |
| 4-Chlorophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | 78 |
| 3-Nitrophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | 75 |
| Data derived from the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. mdpi.com |
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide, providing a direct route to N-aryl compounds. youtube.com The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond. wikipedia.org
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as BINAP, XantPhos, and others developed by Buchwald, are often employed to promote the reductive elimination step and increase catalytic activity. youtube.comchemspider.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required. chemspider.com
A documented procedure for the amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane provides a clear example of the conditions applicable to the this compound scaffold. chemspider.com The reaction utilized a catalyst system of [Pd2(dba)3] and (±)-BINAP with NaOtBu as the base in toluene (B28343) at 80°C, yielding the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. chemspider.com This demonstrates the feasibility of coupling bromopyridines bearing methyl groups, suggesting a similar reactivity for the target compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Bromo-methyl-pyridine
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| trans-1,2-Diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| Data derived from the coupling of 2-bromo-6-methylpyridine. chemspider.com |
The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This transformation is unique in that it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.org An amine, such as triethylamine (B128534) or diisopropylamine, serves as both the base and often as the solvent.
The catalytic cycle is believed to involve the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the palladium(0) catalyst to the aryl halide. Reductive elimination from the resulting palladium(II)-alkynyl-aryl complex yields the product, an alkynyl-substituted pyridine. This reaction provides a direct pathway to introduce an ethynyl (B1212043) or substituted ethynyl group at the 6-position of this compound, creating a linear, rigid extension to the pyridine core.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. orgsyn.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. orgsyn.orgsigmaaldrich.com To utilize this compound in a Negishi coupling, it would first be converted into its corresponding pyridylzinc halide. This can be achieved through direct insertion of activated zinc (Rieke® Zinc) into the C-Br bond or by transmetalation from a corresponding organolithium or Grignard reagent. sigmaaldrich.comnih.govresearchgate.net Once formed, the organozinc reagent can be coupled with various organohalides under palladium catalysis, such as with Pd(PPh3)4, to form new C-C bonds. orgsyn.org This method is particularly effective for the synthesis of bipyridine structures. orgsyn.org
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. While effective, the toxicity and difficulty in removing tin byproducts have made it less favorable compared to Suzuki or Negishi couplings for many applications. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.
Transition Metal-Catalyzed C-H Activation Strategies
Beyond cross-coupling at the pre-functionalized bromine site, the C-H bonds on the this compound scaffold represent targets for direct functionalization. Transition metal-catalyzed C-H activation is a powerful strategy for forming new bonds without the need for pre-installed functional groups, offering a more atom- and step-economical approach to synthesis. rsc.org
For this compound, two primary types of C-H bonds are available for activation: the aromatic C-H bond on the pyridine ring and the C(sp3)-H bonds of the methyl group.
Pyridine Ring C-H Activation: The electron-deficient nature of the pyridine ring can make C-H activation challenging. rsc.org However, the pyridine nitrogen atom itself can act as a directing group, guiding a metal catalyst (commonly palladium) to an ortho C-H bond. rsc.orgnih.gov In the case of the target molecule, this would direct functionalization to the C-H bond at the 3-position. Alternatively, conversion of the pyridine to a pyridine N-oxide significantly enhances the reactivity of the ortho C-H bonds (at positions 3 and 5) toward palladium-catalyzed functionalization, such as arylation or alkenylation. nih.gov
Methyl Group C-H Activation: The C(sp3)-H bonds of the 5-methyl group are also potential sites for functionalization. Palladium-catalyzed activation of unactivated C(sp3)-H bonds is often achieved with the assistance of a directing group. nih.govacs.org While the inherent directing ability of the pyridine nitrogen is typically for ortho-C(sp2)-H bonds, specialized ligands or reaction conditions can promote activation at other positions, including benzylic-type methyl groups. researchgate.net This would allow for the introduction of aryl, alkyl, or other functional groups directly onto the methyl carbon, transforming it into a more complex substituent.
Development of Diverse Molecular Architectures from this compound
The reactivity of this compound in the aforementioned reactions allows for its use as a central scaffold to build a wide array of more complex molecules. Each successful reaction type opens a door to a new class of compounds.
Biaryl and Heterobiaryl Scaffolds: Through Suzuki-Miyaura coupling, the pyridine ring can be connected to a vast range of aryl and heteroaryl systems. nih.gov This is particularly valuable for synthesizing substituted bipyridines, which are ubiquitous ligands in coordination chemistry and building blocks for functional materials. mdpi.com
N-Aryl Pyridine Derivatives: The Buchwald-Hartwig amination provides direct access to 6-amino-5-methyl-pyridin-2-yl derivatives, where the amino group can be substituted with various aryl, heteroaryl, or alkyl groups. chemspider.com These structures are common motifs in pharmaceuticals and agrochemicals.
Alkynyl-Pyridine Structures: Sonogashira coupling allows for the introduction of a rigid alkyne linker, enabling the construction of linear, conjugated systems. These are of interest in materials science and as precursors for more complex heterocyclic syntheses.
Multi-functionalized Pyridines: The combination of cross-coupling at the bromine site and potential C-H activation at either the ring or the methyl group provides a powerful strategy for sequential functionalization. For instance, a Suzuki coupling could first be performed to install an aryl group, followed by a directed C-H activation to introduce a second, different functional group at another position, leading to highly substituted and diverse molecular architectures. The hydroxymethyl group adds another layer of synthetic versatility, as it can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, further expanding the range of accessible molecules.
Spectroscopic and Structural Characterization of 6 Bromo 5 Methylpyridin 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-Bromo-5-methylpyridin-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to fully assign its proton and carbon skeletons.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show two doublets, characteristic of the two adjacent protons on the pyridine (B92270) ring. The relative positions of these signals (chemical shifts) are influenced by the electronic effects of the bromo, methyl, and hydroxymethyl substituents. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum. The methylene (B1212753) protons of the hydroxymethyl group would also produce a singlet, or a doublet if coupled to the hydroxyl proton, with its chemical shift influenced by the electronegative oxygen atom. The hydroxyl proton itself would present as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.
A hypothetical ¹H NMR data table for this compound is presented below, based on analogous structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-3 or H-4 |
| ~7.4 | d | 1H | H-3 or H-4 |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Carbon (¹³C) NMR Spectral Analysis and Coupling Patterns
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals would be anticipated. The carbon atoms of the pyridine ring would resonate in the downfield region, with their specific chemical shifts dictated by the positions of the substituents. The carbon bearing the bromine atom (C-6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methyl (C-5) and hydroxymethyl (C-2) groups would also have characteristic shifts. The methyl carbon would appear at the highest field, while the methylene carbon of the hydroxymethyl group would be further downfield due to the adjacent oxygen.
A predicted ¹³C NMR data table for the compound is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~125 | C-3 |
| ~64 | -CH₂OH |
| ~18 | -CH₃ |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete structural connectivity, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the adjacency of the H-3 and H-4 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. For instance, it would link the methylene proton signal to the hydroxymethyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for establishing the substitution pattern on the pyridine ring. For example, correlations would be expected from the methyl protons to C-4, C-5, and C-6, and from the methylene protons to C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the pyridine ring by observing through-space interactions between, for example, the methyl protons and the H-4 proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula as C₇H₈BrNO. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| Ion | Calculated m/z |
| [C₇H₈⁷⁹BrNO]⁺ | 200.9844 |
| [C₇H₈⁸¹BrNO]⁺ | 202.9823 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
In a related study on 2-acetylamino-5-bromo-6-methylpyridine (B57760), both experimental and theoretical (Density Functional Theory - DFT) vibrational frequencies were determined. nih.govresearchgate.net The pyridine ring C-H stretching and CH₃ stretching vibrations were observed to have a blue shift, indicating a shift to higher wavenumbers. Conversely, the C=O stretching frequency showed a red shift, moving to a lower wavenumber. nih.gov
Expected Vibrational Modes for this compound:
Based on the analysis of related structures, the following vibrational modes can be anticipated for this compound:
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.
C-H Stretch (Aromatic): Sharp peaks are anticipated around 3000-3100 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic): Vibrations corresponding to the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are expected in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretch (Pyridine Ring): A series of bands in the 1400-1600 cm⁻¹ region will be indicative of the pyridine ring skeletal vibrations.
C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ range can be attributed to the C-O stretching of the hydroxymethyl group.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
The table below presents a hypothetical assignment of the principal vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |
| C-O Stretch | 1000-1260 | IR |
| C-Br Stretch | 500-650 | IR, Raman |
This table is predictive and based on the analysis of structurally similar compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, the crystallographic data of its derivatives, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, can offer valuable structural insights. nih.gov
In the crystal structure of this derivative, the imidazopyridine moiety is nearly planar. nih.gov The packing of the molecules in the crystal lattice is stabilized by C-H···π interactions, forming stacks of molecules. nih.gov Hirshfeld surface analysis of this derivative revealed that the most significant contributions to the crystal packing arise from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) contacts. nih.gov
For this compound, it is expected that the pyridine ring will be essentially planar. The presence of the hydroxyl group introduces the possibility of strong intermolecular hydrogen bonding (O-H···N) between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. These hydrogen bonds would likely play a dominant role in the crystal packing, organizing the molecules into chains or more complex networks.
The table below summarizes the expected crystallographic parameters for this compound, inferred from general crystallographic data of related brominated pyridine compounds. nih.govnih.gov
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-Br Bond Length | ~1.90 Å |
| C-O Bond Length | ~1.43 Å |
| C-N-C Bond Angle | ~117-120° |
| Intermolecular Interactions | O-H···N hydrogen bonding, π-π stacking |
This table is predictive and based on the analysis of structurally similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
While specific UV-Vis data for this compound is not available, a study on the related compound 2-acetylamino-5-bromo-6-methylpyridine provides a basis for understanding its electronic absorption properties. researchgate.net The UV-Vis spectrum of this related molecule was both simulated theoretically and validated experimentally. researchgate.net
For this compound, electronic transitions are expected to be of the π → π* and n → π* types, characteristic of aromatic heterocyclic compounds. The pyridine ring is the primary chromophore. The presence of the bromo, methyl, and hydroxymethyl substituents will influence the energy of these transitions and thus the position of the absorption maxima.
The expected electronic transitions are detailed below:
π → π Transitions:* These transitions, involving the π-electron system of the pyridine ring, are expected to result in strong absorption bands in the UV region, likely between 200 and 300 nm.
n → π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and may appear as a shoulder on the main absorption band at a longer wavelength.
The following table presents the anticipated UV-Vis absorption data for this compound in a common solvent like ethanol (B145695).
| Transition Type | Expected λmax (nm) |
| π → π | ~220-240 |
| π → π | ~270-290 |
| n → π* | ~300-320 (often weak or a shoulder) |
This table is predictive and based on the analysis of structurally similar compounds.
Further computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), would be beneficial to more accurately predict the electronic spectrum of this compound.
Coordination Chemistry and Supramolecular Assembly Involving 6 Bromo 5 Methylpyridin 2 Yl Methanol
(6-Bromo-5-methylpyridin-2-yl)methanol as a Ligand in Metal Complexes
Pyridyl-alcohols and their derivatives are well-regarded for their capacity to form stable complexes with a wide range of transition metals. researchgate.netnih.gov The compound this compound, in particular, combines the features of a substituted pyridine (B92270) with an alcohol functional group, making it a potentially valuable ligand in the synthesis of new metal complexes with diverse properties. nih.gov
This compound is expected to function as a bidentate chelating ligand. Coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring with a metal center. This N,O-chelation mode is common for 2-pyridylmethanol and its derivatives and is a key feature in the formation of mononuclear and polynuclear metal complexes. researchgate.net The deprotonation of the hydroxyl group can lead to the formation of a pyridyl-methanolate anion, which can act as a bridging ligand between two or more metal centers. researchgate.net
| Feature | Description | Probable Role |
| Donor Atoms | Pyridine Nitrogen (N), Hydroxyl Oxygen (O) | Acts as a bidentate N,O-ligand. |
| Chelation Mode | Forms a 5-membered chelate ring with a metal ion. | Enhances complex stability (chelate effect). |
| Ligand Form | Can coordinate as a neutral molecule or as a deprotonated anion. | The anionic form can act as a bridging ligand. |
| Potential Structures | Mononuclear, binuclear, or polynuclear complexes. researchgate.net | Versatility in forming diverse metal-organic architectures. |
The synthesis of transition metal complexes with this compound would generally involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.comjscimedcentral.com The reaction conditions, such as temperature and stoichiometry, can be adjusted to isolate complexes with different coordination numbers and geometries, including tetrahedral, square planar, or octahedral forms. jscimedcentral.comwikipedia.org
Characterization of these complexes relies on a suite of analytical techniques.
FT-IR Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and O-H groups. A downward shift in the C=N stretching frequency and a broadening or shift in the O-H band are indicative of coordination to the metal center.
NMR Spectroscopy provides information about the structure of diamagnetic complexes in solution. The coordination of the ligand to a metal ion typically causes downfield shifts in the signals of the pyridine ring protons. nih.gov
UV-Vis Spectroscopy reveals information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. cdnsciencepub.com
Single-Crystal X-ray Diffraction is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. acs.org
The substituents on the pyridine ring—a bromo group at position 6 and a methyl group at position 5—have a significant influence on the electronic and steric properties of the ligand and, consequently, on the coordination and stability of its metal complexes. nih.govacs.org
Steric Effects : The bromo group at the 6-position, being ortho to the coordinating nitrogen atom, can introduce steric hindrance. This steric bulk may influence the coordination geometry and potentially favor the formation of complexes with lower coordination numbers or lead to distortions from ideal geometries. nih.gov For instance, bulky substituents at the 2- and 6-positions of pyridine ligands are known to affect the stability and reactivity of the resulting metal complexes. wikipedia.org
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Coordination |
| Bromo (-Br) | 6 | Electron-withdrawing (inductive) | Significant steric hindrance near the N-donor. | May weaken the M-N bond; influences coordination geometry. |
| Methyl (-CH₃) | 5 | Electron-donating (inductive) | Minimal direct steric effect on coordination. | Strengthens the M-N bond by increasing nitrogen basicity. researchgate.net |
Supramolecular Interactions in Crystal Engineering
In the solid state, the assembly of this compound molecules into a crystal lattice is governed by a variety of non-covalent interactions. mdpi.com These interactions, particularly hydrogen and halogen bonds, are fundamental to crystal engineering, as they dictate the packing arrangement and the resulting physicochemical properties of the material.
The presence of a hydroxyl (-OH) group as a strong hydrogen bond donor and a pyridine nitrogen atom as a good hydrogen bond acceptor makes hydrogen bonding a dominant force in the crystal structure of this compound. researchgate.net It is highly probable that strong O-H···N intermolecular hydrogen bonds would form, linking molecules into chains or dimers. acs.org Weaker C-H···O and C-H···π interactions may also contribute to the stability of the three-dimensional crystal packing. mdpi.com The formation of specific hydrogen-bonded patterns, or synthons, is a predictable element in the crystal engineering of such molecules. researchgate.net
The bromine atom at the 6-position of the pyridine ring can act as a halogen bond donor. nih.govd-nb.info Halogen bonding is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site, such as the nitrogen or oxygen atom of an adjacent molecule. acs.org The strength of this interaction is enhanced when the halogen is attached to an electron-withdrawing ring like pyridine. nih.gov Therefore, C-Br···N or C-Br···O halogen bonds could play a crucial role in the supramolecular assembly, often working in concert with hydrogen bonds to direct the crystal packing. acs.orgnih.gov The presence of a positive charge on the pyridine ring, for instance through protonation, is known to dramatically increase the propensity for halogen bond formation. acs.org
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond (Strong) | Hydroxyl group (O-H) | Pyridine Nitrogen (N) | Primary driver of molecular assembly, forming chains or dimers. researchgate.net |
| Hydrogen Bond (Weak) | Aromatic/Methyl C-H | Hydroxyl Oxygen (O) | Secondary interactions stabilizing the 3D network. mdpi.com |
| Halogen Bond | Bromine atom (C-Br) | Pyridine N / Hydroxyl O | Directional control of molecular packing, often competing with or complementing hydrogen bonds. nih.gov |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Can contribute to the stabilization of layered structures. nih.gov |
Pi-Stacking Interactions
There is no specific data in the scientific literature detailing the pi-stacking interactions of coordination complexes involving this compound. The propensity for pyridyl-based ligands to engage in such non-covalent interactions is highly dependent on the electronic nature and steric hindrance of the substituents on the aromatic ring.
For context, studies on related, but structurally distinct, molecules illustrate the nuanced nature of these interactions. For instance, research on 2-bromo-5-methylpyridine (B20793) has shown an absence of π–π interactions in its crystal structure, with weak C—H⋯N interactions being the dominant organizing force. researchgate.net In contrast, the introduction of additional bromo and methyl groups in 2,6-dibromo-3,5-dimethylpyridine (B170518) facilitates the formation of aromatic face-to-face π-stacking. researchgate.net These examples underscore that the specific arrangement of substituents is critical in determining the presence and nature of pi-stacking, but provide no direct evidence for the behavior of this compound in a coordinated state.
Development of Functional Materials through Coordination Polymers
The synthesis and characterization of coordination polymers or metal-organic frameworks (MOFs) derived from this compound have not been reported in the accessible scientific literature. The development of such materials relies on the predictable coordination of metal ions by organic ligands to form extended networks. The bifunctional nature of this compound, with its pyridyl nitrogen and methanolic oxygen, presents potential for it to act as a chelating or bridging ligand.
In a broader sense, pyridine-based ligands are fundamental building blocks in the creation of functional coordination polymers with applications in catalysis, gas storage, and sensing. rsc.org The bromine atom on the ligand could also, in principle, be used for post-synthetic modification to further functionalize the resulting material. However, without experimental data, any discussion of the potential of this compound in this capacity remains speculative.
Future Prospects and Advanced Research Directions
Sustainable and Green Chemistry Approaches for the Synthesis of (6-Bromo-5-methylpyridin-2-yl)methanol
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on developing more sustainable methods for synthesizing this compound. Key strategies include the use of microwave-assisted synthesis, which can significantly shorten reaction times and increase yields compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions (MCRs) represent another promising green approach, offering high atom economy and reduced waste by combining multiple reaction steps without isolating intermediates. researchgate.netrasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine (B92270) Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 6–9 hours acs.org | 2–7 minutes acs.org |
| Yield | 71%–88% acs.org | 82%–94% acs.org |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, hazardous solvents | Can often be performed with greener solvents or solvent-free mdpi.comresearchgate.net |
| Process | Often multi-step | Amenable to one-pot reactions researchgate.net |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is a key direction for accelerating research. Automated flow reactors, for instance, can transform multi-step batch syntheses into streamlined, continuous processes, leading to higher yields, reduced production costs, and improved safety. vcu.edu VCU researchers demonstrated this potential by converting a five-step batch process for a pyridine derivative into a single continuous flow reaction, increasing the yield from 58% to 92%. vcu.edu
HTE platforms enable the rapid screening of numerous reaction conditions or compound derivatives. nih.gov This is particularly valuable for optimizing the synthesis of this compound derivatives and for screening their biological activities. By employing HTE, researchers can efficiently evaluate a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions. nih.govnih.gov This approach was successfully used to identify a 2,5-disubstituted pyridine with antifungal activity from a large compound library. nih.gov
Exploration of Novel Catalytic Systems for Derivatization
The bromo-substituent on the pyridine ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions, enabling extensive derivatization. While palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are well-established for functionalizing bromo-pyridines acs.orgnih.govnih.gov, future research is focused on exploring novel and more sustainable catalytic systems.
Catalysts based on more earth-abundant and less toxic metals, such as nickel and iron, are gaining prominence. acs.orgacs.org Nickel-catalyzed cross-coupling reactions have shown effectiveness in coupling alkyl partners acs.org, while iron-catalyzed systems are being investigated for C(sp²)−C(sp³) couplings. acs.org Additionally, the merger of transition metal catalysis with photocatalysis or electrocatalysis opens up new reaction pathways under mild conditions. acs.orgnumberanalytics.com These advanced catalytic methods could provide access to a diverse array of derivatives of this compound that are currently difficult to synthesize.
Table 2: Emerging Catalytic Systems for Pyridine Functionalization
| Catalytic System | Metal | Key Advantages | Relevant Reaction Type |
|---|---|---|---|
| Nickel-Catalysis | Ni | Earth-abundant, unique reactivity acs.org | Reductive cross-coupling nih.govacs.org |
| Iron-Catalysis | Fe | Abundant, low-toxicity, inexpensive acs.org | C(sp²)−C(sp³) Suzuki-Miyaura coupling acs.org |
| Photocatalysis | Various | Uses light as an energy source, mild conditions acs.orgnumberanalytics.com | Radical-mediated pathways, cross-coupling acs.orgnumberanalytics.com |
| Electrocatalysis | Various | Uses electricity to drive reactions, avoids chemical oxidants/reductants numberanalytics.com | Electrochemical oxidation/reduction numberanalytics.com |
Design of Chirally Pure Derivatives and Applications in Asymmetric Synthesis
The hydroxymethyl group at the 2-position of this compound presents a prochiral center, making the synthesis of enantiomerically pure derivatives a significant area for future research. Chiral pyridyl alcohols are valuable building blocks in medicinal chemistry and as ligands for asymmetric catalysis. nih.gov
Several strategies can be explored for obtaining chirally pure derivatives. One approach is the chiral resolution of the racemic alcohol, which involves separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. google.comwikipedia.org A more efficient method is asymmetric synthesis, such as the asymmetric reduction of the corresponding ketone precursor using a chiral catalyst. researchgate.net Chiral ruthenium (II) complexes, for example, have been shown to be effective catalysts for the asymmetric transfer hydrogenation of pyridyl ketones. researchgate.net
Enzymatic methods offer a green and highly selective alternative. Lipase-catalyzed enantioselective acetylation of the racemic alcohol can yield one enantiomer as an acetate (B1210297) and leave the other as the unreacted alcohol, both with high enantiomeric purity. acs.org This chemoenzymatic approach provides a straightforward route to chiral secondary alcohols bearing a pyridine ring. nih.gov The resulting chiral derivatives of this compound could serve as key intermediates in the synthesis of complex, optically active molecules. nih.gov
Advanced Spectroscopic Techniques for In-situ Monitoring of Chemical Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques applied for in-situ (in the reaction mixture) monitoring can provide real-time data on the progress of the synthesis or derivatization of this compound.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. rsc.org For instance, monitoring Grignard reactions, which could be used to synthesize the parent alcohol, is critical due to their often exothermic and sensitive nature. hzdr.de Coupling different spectroscopic methods, such as Raman spectroscopy with electron energy-loss spectroscopy (EELS), can provide a more comprehensive understanding of a material's chemical and physical properties. arxiv.org The application of these in-situ monitoring techniques can lead to improved reaction control, higher yields, and enhanced safety, facilitating the scale-up of synthetic processes for this compound and its derivatives. researchgate.net
Q & A
Q. What are the optimal synthetic routes for (6-Bromo-5-methylpyridin-2-yl)methanol?
The synthesis typically involves halogenation and functional group modification on the pyridine ring. For example:
- Step 1 : Start with a methyl-substituted pyridine derivative. Bromination at position 6 can be achieved using (N-bromosuccinimide) under UV light or radical initiation .
- Step 2 : Introduce the hydroxymethyl group at position 2 via reduction of a corresponding aldehyde intermediate using sodium borohydride () in methanol .
- Critical Parameters : Reaction temperatures (e.g., reflux at 80–100°C), solvent polarity (e.g., dichloromethane for bromination), and stoichiometric control to avoid over-halogenation.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , UV, 24h | 65–75 |
| Aldehyde Reduction | , MeOH, 0°C | 85–90 |
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
- : The hydroxymethyl group (–CHOH) appears as a triplet at δ 4.6–4.8 ppm, while the methyl group (C–CH) resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons on the pyridine ring show splitting patterns between δ 7.5–8.5 ppm .
- IR Spectroscopy : O–H stretch (~3200–3400 cm), C–Br stretch (~550–600 cm), and pyridine ring vibrations (~1600 cm) .
- Mass Spectrometry : Molecular ion peak at 201 (M) with fragmentation patterns indicating Br loss ( 122) and methyl group cleavage .
Advanced Research Questions
Q. How do substituent positions (bromo, methyl, hydroxymethyl) influence reactivity in nucleophilic substitution reactions?
- Bromine at Position 6 : Activates the pyridine ring for nucleophilic attack due to electron-withdrawing effects. SNAr (nucleophilic aromatic substitution) is feasible with strong nucleophiles (e.g., amines) under basic conditions .
- Methyl at Position 5 : Steric hindrance may slow reactions at adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity .
- Hydroxymethyl at Position 2 : Participates in hydrogen bonding, influencing solubility and crystal packing. This group can also be oxidized to a carboxylic acid for further derivatization .
| Substituent | Electronic Effect | Steric Effect | Reactivity Impact |
|---|---|---|---|
| Br (C6) | Electron-withdrawing | Moderate | Enhances SNAr |
| CH (C5) | Electron-donating | High | Reduces C5 reactivity |
| CHOH (C2) | Polar, H-bonding | Low | Modifies solubility |
Q. What strategies mitigate toxicity risks during handling of this compound?
- Engineering Controls : Use fume hoods for synthesis and purification to limit inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritative properties .
- Waste Disposal : Halogenated waste should be segregated and treated with alkaline hydrolysis to neutralize brominated byproducts .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or adjusting methyl/hydroxymethyl positions).
- Step 2 : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) .
- Key Metrics : IC, binding affinity (), and selectivity ratios.
| Derivative | Substituent Modifications | IC (nM) | Selectivity (vs. off-target) |
|---|---|---|---|
| Parent | None | 250 | 1x |
| Analog A | Br → Cl | 180 | 3x |
| Analog B | CH → CF | 95 | 10x |
Data Contradictions and Resolution
- Melting Point Variability : Literature reports range from 34–39°C to 59–60°C . Resolution: Verify purity via HPLC and recrystallize in ethanol/water mixtures to standardize measurements.
- Reaction Yields : Discrepancies in bromination efficiency (65–75% vs. 80% in some studies). Resolution: Optimize radical initiator concentration (e.g., AIBN) and monitor reaction progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
